Butylphenyl(phenylthio)arsine

Description

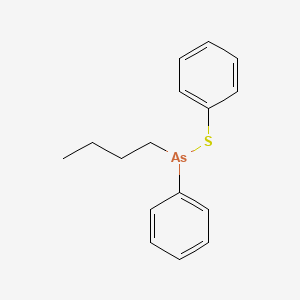

Butylphenyl(phenylthio)arsine is an organoarsenic compound characterized by a central arsenic atom bonded to a butyl group, a phenyl group, and a phenylthio (-SPh) moiety. Its molecular structure combines arsenic's metalloid properties with organic substituents, enabling unique reactivity in coordination chemistry and catalysis.

Properties

CAS No. |

24582-61-4 |

|---|---|

Molecular Formula |

C16H19AsS |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

butyl-phenyl-phenylsulfanylarsane |

InChI |

InChI=1S/C16H19AsS/c1-2-3-14-17(15-10-6-4-7-11-15)18-16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |

InChI Key |

GWWSMIWLZWOXJF-UHFFFAOYSA-N |

Canonical SMILES |

CCCC[As](C1=CC=CC=C1)SC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butylphenyl(phenylthio)arsine typically involves the reaction of phenylthioarsenic compounds with butylphenyl derivatives. One common method is the reaction of phenylthioarsenic dichloride with butylphenylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is typically refluxed for several hours, followed by purification through distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. Industrial methods also incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Butylphenyl(phenylthio)arsine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.

Reduction: Reduction reactions can convert the compound into lower oxidation state arsenic derivatives.

Substitution: The phenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in polar aprotic solvents.

Major Products Formed

Oxidation: Arsenic oxides and sulfoxides.

Reduction: Lower oxidation state arsenic compounds.

Substitution: Various substituted arsenic compounds depending on the nucleophile used.

Scientific Research Applications

Butylphenyl(phenylthio)arsine has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of butylphenyl(phenylthio)arsine involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is mediated through the formation of covalent bonds between the arsenic atom and sulfur atoms in thiol groups.

Comparison with Similar Compounds

Key Characteristics:

- Synthesis : Analogous to phenylthio(diphenyl)arsine, Butylphenyl(phenylthio)arsine likely forms via nucleophilic substitution reactions involving arsine halides and thiolates .

- Applications: Such compounds are studied as ligands in transition-metal catalysis due to their mixed hard-soft donor (As, S) properties .

Comparison with Similar Compounds

Phenylthio(diphenyl)arsine (AsPh₂(SPh))

Reactivity :

Tris(phenylthio)arsine (As(SPh)₃)

Structural Features :

Phosphorus Analogs (e.g., Phenylthio(diphenyl)phosphine)

Key Contrasts :

Stibine (SbH₃) and Arsine (AsH₃)

Toxicity and Physical Properties :

- Toxicity: Arsine (AsH₃) is acutely toxic (LC₅₀ < 10 ppm), whereas organoarsenics like this compound are less volatile but still bioaccumulative .

- Odor : Unlike arsine’s faint garlic odor, this compound’s aromatic substituents likely mask detectable smells .

Data Table: Comparative Properties of Arsine Derivatives

Research Findings and Trends

Toxicity Profile: Organoarsenics exhibit lower acute toxicity than arsine gas but pose chronic risks due to arsenic’s persistence .

Catalytic Applications : Phosphorus analogs dominate industrial catalysis, but arsenic ligands show promise in niche reactions (e.g., asymmetric synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.